Chloroacetyl bromide Chloroacetyl bromide
Brand Name: Vulcanchem
CAS No.: 15018-06-1
VCID: VC14185345
InChI: InChI=1S/C2H2BrClO/c3-2(5)1-4/h1H2
SMILES:
Molecular Formula: C2H2BrClO
Molecular Weight: 157.39 g/mol

Chloroacetyl bromide

CAS No.: 15018-06-1

Cat. No.: VC14185345

Molecular Formula: C2H2BrClO

Molecular Weight: 157.39 g/mol

* For research use only. Not for human or veterinary use.

Chloroacetyl bromide - 15018-06-1

Specification

CAS No. 15018-06-1
Molecular Formula C2H2BrClO
Molecular Weight 157.39 g/mol
IUPAC Name 2-chloroacetyl bromide
Standard InChI InChI=1S/C2H2BrClO/c3-2(5)1-4/h1H2
Standard InChI Key LKRZCUQFUCYWLZ-UHFFFAOYSA-N
Canonical SMILES C(C(=O)Br)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Chloroacetyl bromide features a linear structure with a carbonyl group flanked by a chlorine atom and a bromine atom. The IUPAC name, 2-chloroacetyl bromide, reflects the positioning of the chlorine on the alpha carbon relative to the carbonyl . The SMILES notation (C(C(=O)Br)Cl) and InChIKey (LKRZCUQFUCYWLZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Computed Physicochemical Properties

PubChem-derived data highlight key properties (Table 1):

Table 1: Physicochemical Properties of Chloroacetyl Bromide

PropertyValue
Molecular Weight157.39 g/mol
XLogP31.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1
Rotatable Bond Count1
Exact Mass155.89775 Da

The compound’s moderate lipophilicity (XLogP3 = 1.5) suggests solubility in organic solvents, while the absence of hydrogen bond donors aligns with its volatility and reactivity .

Synthesis and Industrial Production

Anhydride-Mediated Acylation

A patented method for synthesizing chloroacetylated peptides involves the formation of symmetric anhydrides from chloroacetic acid . The process proceeds as follows:

  • Anhydride Formation: Chloroacetic acid reacts with dicyclohexylcarbodiimide (DCC) in dichloromethane (CH₂Cl₂) at 25°C to form chloroacetic anhydride.

  • Peptide Coupling: The anhydride reacts with the N-terminus of a fully protected peptide resin (e.g., phenylacetamidomethyl resin), forming an amide bond .

  • Deprotection: Hydrogen fluoride (HF) treatment at 0°C for 2 hours removes protecting groups while preserving the chloroacetyl moiety .

Table 2: Optimized Reaction Conditions

ParameterOptimal Range
Anhydride Formation25°C, 15 minutes
Coupling Temperature0–30°C
HF Treatment Duration2 hours at 0°C

This method yields chloroacetylated peptides with minimal side reactions, critical for subsequent polymerization or conjugation .

Applications in Peptide Chemistry

Peptide Polymerization

Chloroacetyl bromide-modified peptides undergo autopolymerization via thioether bond formation when exposed to cysteine residues under alkaline conditions (pH 8.0) . For example, treating N-chloroacetyl cysteinyl peptides with 0.1M NaHCO₃ at 25°C for 5–12 hours generates polymers with molecular weights exceeding 8 kDa . The reaction’s progress is monitored via Ellman’s assay, which quantifies free thiol groups .

Protein-Peptide Conjugates

Chloroacetylated peptides conjugate to carrier proteins (e.g., bovine serum albumin) through thiol-mediated linkages. This strategy is pivotal in vaccine development, where antigenic peptides are displayed on immunogenic carriers . Conjugation occurs at 25°C over 48 hours, with yields ranging from 30–80% post-dialysis .

Exposure RouteFirst Aid Measures
InhalationMove to fresh air; administer oxygen.
Skin ContactRinse with water for 15 minutes; seek medical attention.

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